molecular formula C4H7ClF3N B15319980 4-Amino-1,1,2-trifluoro-1-butene hydrochloride

4-Amino-1,1,2-trifluoro-1-butene hydrochloride

Cat. No.: B15319980
M. Wt: 161.55 g/mol
InChI Key: SOULBUOCKZNCII-UHFFFAOYSA-N
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Description

4-Amino-1,1,2-trifluoro-1-butene hydrochloride is a fluorinated organic compound with the molecular formula C4H6ClF3N. This compound is characterized by the presence of an amino group and three fluorine atoms attached to a butene backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,1,2-trifluoro-1-butene hydrochloride typically involves the reaction of 4-Amino-1,1,2-trifluoro-1-butene with hydrochloric acid. The process can be carried out under controlled conditions to ensure high yield and purity. The reaction is usually performed in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at a moderate level to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The use of continuous flow reactors also minimizes the risk of hazardous reactions and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,1,2-trifluoro-1-butene hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various fluorinated amines, nitro compounds, and substituted butenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-1,1,2-trifluoro-1-butene hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 4-Amino-1,1,2-trifluoro-1-butene hydrochloride exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1,1,1-trifluoro-3-buten-2-one: This compound has a similar structure but differs in the position of the fluorine atoms and the presence of a carbonyl group.

    4-Amino-1,1,1-trifluoro-2-butene: Another similar compound with a different arrangement of fluorine atoms and double bonds.

Uniqueness

4-Amino-1,1,2-trifluoro-1-butene hydrochloride is unique due to its specific arrangement of fluorine atoms and the presence of an amino group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C4H7ClF3N

Molecular Weight

161.55 g/mol

IUPAC Name

3,4,4-trifluorobut-3-en-1-amine;hydrochloride

InChI

InChI=1S/C4H6F3N.ClH/c5-3(1-2-8)4(6)7;/h1-2,8H2;1H

InChI Key

SOULBUOCKZNCII-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(=C(F)F)F.Cl

Origin of Product

United States

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